molecular formula C18H19N3O3 B2556718 Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034255-41-7

Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2556718
CAS No.: 2034255-41-7
M. Wt: 325.368
InChI Key: RWSTUEMXXCEIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a unique combination of isochroman, pyridazinone, and pyrrolidine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse functionalization and modification.

Mechanism of Action

Target of Action

The primary targets of Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .

Result of Action

As research progresses, we will gain a better understanding of these effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Specific details about how these factors influence the compound’s action are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone stands out due to its unique combination of isochroman, pyridazinone, and pyrrolidine moieties, which confer a distinct set of chemical and biological properties. This structural complexity allows for diverse functionalization and modification, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-1-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(17-15-5-2-1-4-13(15)8-11-23-17)21-10-7-14(12-21)24-16-6-3-9-19-20-16/h1-6,9,14,17H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSTUEMXXCEIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3C4=CC=CC=C4CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.